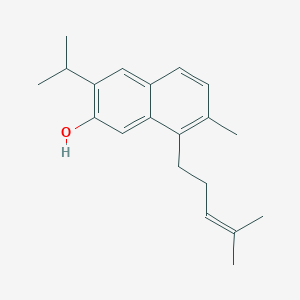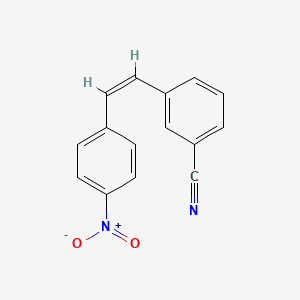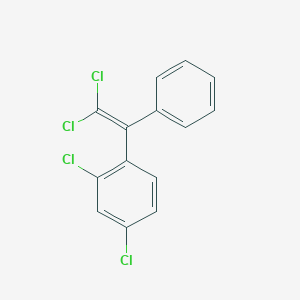
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene is an organochlorine compound that is structurally related to dichlorodiphenyltrichloroethane (DDT). This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene typically involves the photochemical degradation of DDT or its metabolites. One common method includes the photochemical generation, chemical synthesis, and isolation of the compound from DDT or DDE . The reaction conditions often involve UV light to induce the photochemical reactions necessary for the transformation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific use as a research chemical rather than a commercially produced substance. the synthesis generally follows similar pathways as those used in laboratory settings, with a focus on photochemical reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different chlorinated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where chlorine atoms may be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated benzoic acids, while substitution reactions can yield various substituted benzene derivatives .
Applications De Recherche Scientifique
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene has several scientific research applications, including:
Environmental Studies: Used to study the persistence and degradation of organochlorine compounds in the environment.
Toxicology: Investigated for its toxic effects on various organisms, including its potential to bioaccumulate and cause harm to wildlife and humans.
Analytical Chemistry: Employed as a standard in chromatographic analyses to detect and quantify similar compounds in environmental samples.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by interfering with enzyme function and membrane integrity. The molecular targets include various enzymes involved in metabolic pathways, leading to toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): A well-known pesticide with similar structural features and environmental persistence.
Dichlorodiphenyldichloroethylene (DDE): A metabolite of DDT with similar properties and environmental impact.
Uniqueness
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene is unique due to its specific formation through photochemical degradation of DDT and DDE. Its presence in the environment as a minor metabolite of DDT highlights its role in the study of organochlorine persistence and degradation .
Propriétés
Numéro CAS |
198886-60-1 |
|---|---|
Formule moléculaire |
C14H8Cl4 |
Poids moléculaire |
318.0 g/mol |
Nom IUPAC |
2,4-dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H8Cl4/c15-10-6-7-11(12(16)8-10)13(14(17)18)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
UISNLCJFUQUCSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)



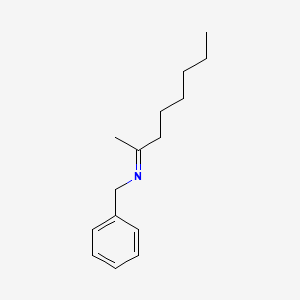
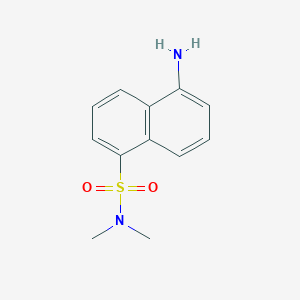
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
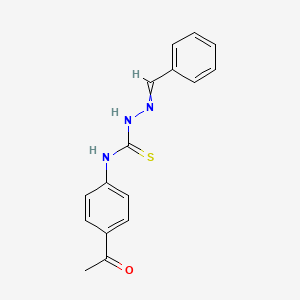
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
